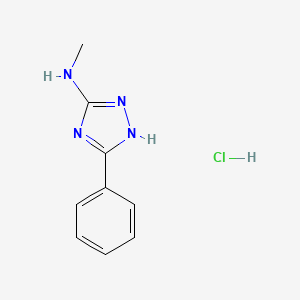

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted with a phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 . It is also referred to as N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine .

Scientific Research Applications

While the provided search results do not offer detailed data tables or case studies specifically for this compound, they do shed light on the broader applications of related compounds, namely triazoles and thiadiazoles, in scientific research:

- Synthesis of Triazoles : Research has explored methods for creating N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods involve using succinic anhydride, aminoguanidine hydrochloride, and various amines, with the choice of pathway depending on the amine nucleophilicity .

- Antimicrobial Research : Fluorinated compounds incorporating a 1,3,4-thiadiazole ring have been tested for antimicrobial activity, showing good antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger . Some 2-amino-1,3,4-thiadiazoles with phenyl or phenol groups at the C-5 position have demonstrated antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, and fungal strains .

- Development of Anti-trypanosomal Agents: 2-amino-1,3,4-thiadiazole derivatives have been investigated for treating parasitic infections, with megazol being a notable example . Although megazol's development was postponed due to toxicity, it serves as a lead compound for creating new anti-trypanosomal agents .

- Other potential applications: Triazoles have attracted attention as biologically active heterocyclic precursors, finding use in synthesizing amino acid derivatives coupled with other bioactive moieties like triazoloquinazoline, quinoline, and pyradizinone .

Mecanismo De Acción

The mechanism of action of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-4H-1,2,4-triazol-3-amine

- 5-phenyl-4H-1,2,4-triazol-3-amine

- N-methyl-5-phenyl-1,2,4-triazole

Uniqueness

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenyl group on the triazole ring enhances its stability and reactivity compared to other similar compounds .

Actividad Biológica

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound belongs to the class of phenyl-substituted triazoles. It is characterized by a triazole ring that is substituted with a phenyl group, which contributes to its biological properties. The compound's molecular formula is C9H10ClN5 with a molecular weight of 215.66 g/mol.

Target Interactions

Research indicates that this compound interacts with several key proteins and enzymes:

- RAC-alpha serine/threonine-protein kinase : This interaction suggests potential roles in cell signaling pathways involved in growth and differentiation.

- Glycogen synthase kinase 3 beta (GSK3β) : Inhibition of GSK3β has implications for various diseases, including cancer and diabetes.

These interactions are primarily mediated through hydrogen bonding and dipole interactions, which facilitate the binding of the compound to its targets.

Antimicrobial Properties

This compound has been explored for its antimicrobial potential. Its structural similarity to known antifungal agents suggests a promising role as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains and fungi .

Anticancer Activity

The compound has shown significant anticancer properties in vitro. Research findings indicate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of triazole compounds have been reported to exhibit antiproliferative effects on breast cancer and leukemia cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. By modulating specific signaling pathways involved in inflammation, it could potentially be beneficial in treating inflammatory diseases .

Study 1: Anticancer Activity

In a study evaluating various triazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting it is more potent than some existing chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFBOSPFGUFUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=N1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.